

Technical Guide: beta-Ethyl-beta-alanine tert-butyl ester

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Compound of Interest

Compound Name: *tert-Butyl 3-aminopentanoate*

CAS No.: 1550485-50-1

Cat. No.: B2919835

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Synonyms, Synthesis, and Structural Properties

Executive Summary

beta-Ethyl-beta-alanine tert-butyl ester (CAS 1550485-50-1) is a specific

-amino acid derivative used primarily as a chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates. By introducing an ethyl group at the

-position of the alanine scaffold and protecting the carboxyl group as a tert-butyl ester, this compound offers unique steric properties and resistance to enzymatic degradation. This guide serves as a definitive reference for its nomenclature, synthesis, and handling in drug discovery workflows.

Nomenclature & Chemical Identity

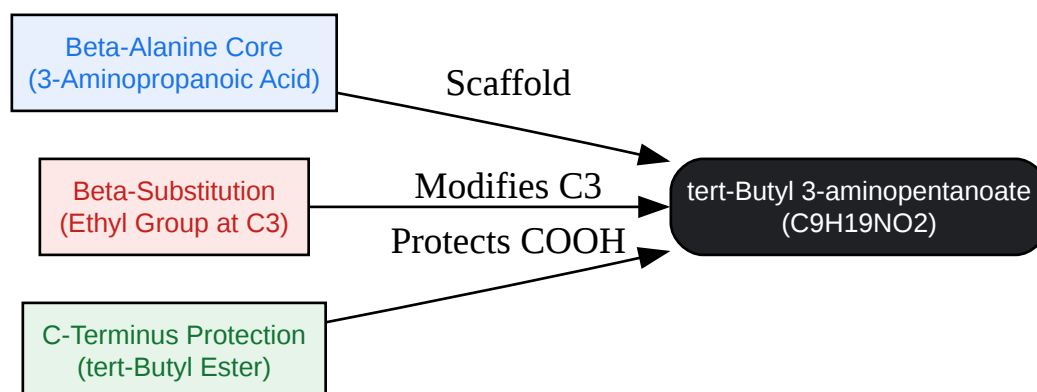
Precise nomenclature is critical when sourcing this compound, as "beta-ethyl" derivatives are often confused with "alpha-ethyl" or linear chain isomers (e.g., 5-aminopentanoates).

Core Identity Table

Attribute	Detail
Systematic Name	tert-Butyl 3-aminopentanoate
Common Synonyms	-Ethyl- -alanine tert-butyl ester 3-Aminopentanoic acid tert-butyl ester 3-Aminovaleric acid tert-butyl ester tert-Butyl 3-aminovalerate
CAS Number	1550485-50-1 (Racemic) Note: Enantiopure forms (R/S) have distinct CAS numbers often not widely indexed.[1][2]
Molecular Formula	
Molecular Weight	173.25 g/mol
SMILES	<chem>CCC(N)CC(=O)OC(C)(C)C</chem>
InChI Key	KLZKLOMEOUQHEO-UHFFFAOYSA-N

Structural Analysis (Graphviz Diagram)

The following diagram visualizes the structural decomposition of the molecule, highlighting the "beta-ethyl" substitution that differentiates it from standard beta-alanine.



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Figure 1: Structural assembly of beta-ethyl-beta-alanine tert-butyl ester.

Synthesis & Production Protocols

The synthesis of

-amino esters typically follows one of two robust pathways: Arndt-Eistert homologation (from -amino acids) or Rodionov-type Michael addition. For the tert-butyl ester specifically, direct esterification of the free acid is also common.

Protocol A: Direct Esterification (Preferred for Scale)

This method converts the free acid (3-aminopentanoic acid, CAS 18664-78-3) into the tert-butyl ester using isobutylene, avoiding harsh acidic conditions that might racemize the

-center.

Reagents:

- 3-Aminopentanoic acid (1.0 equiv)[3]
- Isobutylene (Gas, excess)
- Sulfuric acid (Catalytic) or
- Solvent: Dichloromethane (DCM) or Dioxane

Step-by-Step Workflow:

- Preparation: Dissolve 3-aminopentanoic acid in anhydrous DCM in a pressure vessel (autoclave).
- Acidification: Add concentrated (1.5 equiv) cautiously at 0°C.
- Addition: Condense isobutylene gas into the vessel until volume increases by ~30-50%.
- Reaction: Seal the vessel and stir at room temperature (25°C) for 24–48 hours.
- Quench: Pour the reaction mixture into ice-cold

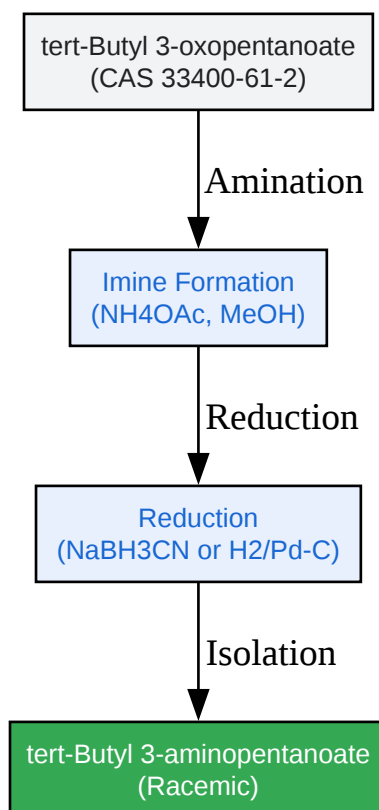
(sat. aq.) to neutralize.

- Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over .
- Purification: Concentrate in vacuo. The product is typically an oil that can be used directly or purified via vacuum distillation.

Protocol B: Reductive Amination (De Novo Synthesis)

If the free amino acid is unavailable, the compound is synthesized from the corresponding -keto ester.

Precursor: tert-Butyl 3-oxopentanoate (CAS 33400-61-2).[4] Reagents: Ammonium acetate (), Sodium cyanoborohydride ().



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Figure 2: Reductive amination pathway from beta-keto ester precursors.

Applications in Drug Discovery

The "beta-ethyl" modification is a strategic tool in medicinal chemistry, primarily for conformational restriction and proteolytic stability.

Peptidomimetics

Incorporating

-amino acids into peptide backbones creates "beta-peptides."

- **Stability:** The unique backbone geometry prevents recognition by standard proteases (trypsin/chymotrypsin), significantly extending the half-life of peptide drugs in plasma.
- **Folding:**

-substituted residues (like **tert-butyl 3-aminopentanoate**) promote the formation of stable secondary structures, such as the 14-helix.

Comparative Properties

Property	Glycine Ethyl Ester	beta-Ethyl-beta-alanine t-butyl ester	Impact
Backbone	-amino (C2)	-amino (C3)	Increases flexibility/folding options
Side Chain	H (None)	Ethyl (at C3)	Hydrophobic interaction; steric bulk
Ester Group	Ethyl (OEt)	tert-Butyl (OtBu)	Acid-labile protection (orthogonal to base-labile Fmoc)
Hydrolysis	Rapid (Enzymatic)	Resistant	Metabolic stability

Handling & Stability Data

- Physical State: Colorless to pale yellow liquid (racemic); waxy solid (enantiopure salts).
- Storage: Store at 2–8°C under inert atmosphere (N₂ or Ar). The free amine is sensitive to moisture (carbamate formation).
- Hazards: Irritant (Skin/Eye). H315, H319.[5]
- Flash Point: >110°C (Estimated).

References

- Sigma-Aldrich.**tert-Butyl 3-aminopentanoate** Product Page.
- PubChem.Compound Summary: **tert-Butyl 3-aminopentanoate** (CAS 1550485-50-1).
- Biosynth.Product AMC48550: **tert-Butyl 3-aminopentanoate**.
- Ogasa, C., et al. "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols." *Synlett*, 2024, 35, 235-239.
- Chem-Impex.beta-Alanine Derivatives and Applications.

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Sources

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- 2. [PubChemLite - Tert-butyl 3-aminopentanoate \(C₉H₁₉NO₂\) \[pubchemlite.lcsb.uni.lu\]](#)

- [3. 3-Aminopentanoic acid | C₅H₁₁NO₂ | CID 14731978 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. Tert-butyl 3-oxopentanoate | C₉H₁₆O₃ | CID 11182898 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. 63984-03-2|tert-Butyl 5-aminopentanoate|BLD Pharm \[bldpharm.com\]](#)
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